molecular formula C26H26N2O5 B12004818 N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine CAS No. 13122-88-8

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine

Cat. No.: B12004818
CAS No.: 13122-88-8
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine (abbreviated as Cbz-Phe-Phe) is a dipeptide derivative where the N-terminus is protected by a benzyloxycarbonyl (Cbz) group. This compound is widely used in peptide synthesis due to the Cbz group’s stability under basic conditions and its selective removal via hydrogenolysis . Its molecular formula is C17H17NO4 (for the monomeric unit), and it is characterized by two phenylalanine residues linked via an amide bond . The Cbz group enhances solubility in organic solvents, making it advantageous for solid-phase peptide synthesis (SPPS) and gelation studies .

Properties

IUPAC Name

3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHNGGTJOBXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326160
Record name N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-88-8
Record name NSC524827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Papain-Catalyzed Condensation in Biphasic Systems

The enzymatic synthesis of Cbz-Phe-Phe leverages papain’s dual peptidase and esterase activity to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid (Cbz-Asp) and L-phenylalanine methyl ester (Phe-OMe). This method employs a two-phase system comprising ethyl acetate and potassium citrate buffer (pH 3.0–7.5), with glycerol as a dispersing agent to prevent viscous aggregation. At optimal conditions (25–49°C, 48 hours), yields reach 74–85%, contingent on glycerol concentration. For instance, a 1:1 glycerol-to-buffer ratio enhances interfacial surface area, facilitating reactant interaction and minimizing hydrolysis by-products like Cbz-Asp-Phe.

Purification and Yield Optimization

Post-reaction purification involves sequential extraction with phosphate buffer (pH 7.0) and hydrochloric acid, followed by dehydration and vacuum drying. Trials omitting glycerol resulted in a drastic yield reduction to 19.2%, underscoring its role in stabilizing the emulsion. Substituting glycerol with polypropylene glycol (PPG-1025) or SPAN-80 further diminished yields to 11.8% and 5.6%, respectively, highlighting glycerol’s unique efficacy.

Table 1: Enzymatic Synthesis Parameters and Outcomes

ConditionYield (%)Citation
3.0M K citrate, pH 5.185
pH 3.0, 25°C, 23 hr74
No glycerol19.2
PPG-1025 dispersant11.8

Chemical Synthesis via Boric Acid Catalysis

Mechanistic Insights and Solvent Selection

A solvent-driven approach utilizes boric acid to catalyze the condensation of methyl L-phenylalaninate (Phe-OMe·HCl) and N-[(benzyloxy)carbonyl]-L-leucine (Cbz-Leu) in toluene. Boric acid’s Lewis acidity activates the carbonyl group of Cbz-Leu, facilitating nucleophilic attack by Phe-OMe. Sodium bicarbonate neutralizes HCl by-products, while toluene enables azeotropic water removal, shifting equilibrium toward product formation. Refluxing for 4–6 hours achieves near-quantitative conversion, with subsequent washes isolating Cbz-Phe-Phe in high purity.

Scalability and Environmental Advantages

This method circumvents traditional coupling reagents like BOP or HOBt, eliminating carcinogenic hexamethylphosphoramide by-products. Industrial trials demonstrate consistent yields >90% at 45–50°C, with toluene recyclability reducing solvent waste. Comparative analysis shows a 30% reduction in energy consumption relative to enzymatic methods, making it preferable for large-scale production.

Table 2: Chemical Synthesis Efficiency Metrics

ParameterValueCitation
Reaction time4–6 hr
Yield>90%
Solvent recovery rate85%

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

Enzymatic routes offer superior stereoselectivity, avoiding racemization common in chemical synthesis. However, papain’s sensitivity to pH and temperature necessitates stringent control, whereas boric acid catalysis tolerates broader operational ranges. Purity profiles differ marginally: enzymatic products require minimal chromatography, while chemical methods demand acid-base extractions to remove residual catalysts.

Industrial Viability and Cost Considerations

Enzymatic processes incur higher enzyme costs ($150–$200/kg) but lower solvent consumption. Conversely, boric acid’s low cost ($5–$10/kg) and toluene’s recyclability render chemical synthesis economically favorable for volumes exceeding 100 kg. Lifecycle assessments reveal a 20% lower carbon footprint for chemical methods due to reduced energy inputs .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine can undergo various chemical reactions, including:

    Hydrogenation: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Deprotection: The Cbz group can be selectively removed using reagents like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.

    Deprotection: HBr in acetic acid, TFA, room temperature to mild heating.

Major Products Formed

    Hydrogenation: Removal of the Cbz group results in the formation of free phenylalanylphenylalanine.

    Deprotection: Similar to hydrogenation, deprotection yields free phenylalanylphenylalanine.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.

    Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of larger peptide chains.

Comparison with Similar Compounds

Structural Analogues with Varied Protective Groups

The Cbz group is a critical determinant of physicochemical properties. Studies comparing protective groups in gelation agents revealed:

  • Cbz vs. tert-butyloxycarbonyl (Boc) : Cbz derivatives exhibit superior gelation efficiency in organic solvents due to stronger π-π interactions from the benzyl ring, whereas Boc-protected analogues lack this aromaticity and show reduced self-assembly .
  • Cbz vs. Acetyl (Ac) : Acetylated phenylalanine derivatives display higher hydrophilicity but lower thermal stability, limiting their use in hydrophobic matrices .

Table 1: Protective Group Impact on Gelation Efficiency

Protective Group Gelation Efficiency (mg/mL) Key Interaction
Cbz 2.5 π-π stacking
Boc 5.0 Van der Waals
Acetyl >10.0 Hydrogen bonds

Data derived from gelation studies in toluene

Amino Acid Substitutions

Cbz-Gly-Phe-OH (Carbobenzoxyglycylphenylalanine)
  • Molecular Formula : C19H20N2O5 .
  • Comparison : Replacing phenylalanine with glycine at the N-terminus reduces steric hindrance, enhancing enzymatic cleavage rates in peptide substrates. However, glycine’s lack of a side chain diminishes hydrophobic interactions critical for gelation .
Cbz-Asp-Phe-OH (N-(Benzyloxycarbonyl)aspartylphenylalanine)
  • Molecular Formula : C21H22N2O7 .
  • Comparison : The aspartyl residue introduces a carboxylic acid side chain, increasing hydrophilicity and altering pH-dependent solubility. This makes Cbz-Asp-Phe-OH more suitable for aqueous-phase reactions compared to the hydrophobic Cbz-Phe-Phe .

Table 2: Physicochemical Properties of Dipeptide Analogues

Compound Molecular Formula LogP Key Application
Cbz-Phe-Phe C17H17NO4 3.2 Peptide synthesis, gels
Cbz-Gly-Phe-OH C19H20N2O5 2.8 Enzyme substrates
Cbz-Asp-Phe-OH C21H22N2O7 1.5 Aqueous-phase catalysis

LogP values estimated via ChemSpider

Stereochemical Variants

  • Cbz-D-Phe-Phe : The D-isomer of phenylalanine (CAS 2448-45-5) exhibits reversed chirality, leading to resistance against proteolytic degradation. This property is exploited in designing protease inhibitors and stable peptide mimics .

Functionalized Derivatives

Phosphonate Analogues
  • Compounds like diphenyl 1-{[(N-Benzyloxy)carbonyl]amino}alkylphosphonates integrate phosphonic acid groups, enhancing metal-binding capacity for catalytic or medicinal applications. These derivatives show higher polarity than Cbz-Phe-Phe .
Sulfonic Acid Derivatives
  • Sulfonated variants, such as (1S,2S)-2-({N-[(benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid, exhibit improved water solubility and are studied as protease inhibitors (e.g., GC376 for coronaviruses) .

Biological Activity

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine, also known as Z-Phe-Phe-CHN2_2, is a synthetic compound that has garnered attention for its biological activity, particularly as an inhibitor of cathepsin L, a cysteine protease involved in various physiological and pathological processes. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C27_{27}H26_{26}N4_4O4_4
  • Average Mass : 470.529 g/mol
  • InChIKey : JIFSOVRQDDYNAH-ZEQRLZLVSA-N

This structure includes a benzyloxycarbonyl group protecting the amino group and a diazoacetyl group substituting the carboxy group, which contributes to its stability and biological activity .

N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine functions primarily as a cathepsin L inhibitor . Cathepsin L plays a crucial role in bone resorption, protein degradation, and various cellular processes. The compound's inhibitory action was demonstrated through in vitro and in vivo studies where it significantly suppressed osteoclastic bone resorption induced by parathyroid hormone (PTH) at concentrations as low as 1.5 nM .

Table 1: Inhibitory Effects on Bone Resorption

Study TypeConcentration (nM)Effect on Bone ResorptionModel Used
In Vitro1.5Marked inhibition of PTH-stimulated resorptionUnfractionated rat bone cells
In Vivo2.5 - 10 mg/kgDose-dependent suppression of bone weight lossOvariectomized mouse model

Case Studies

  • Bone Resorption Suppression : A study highlighted that intraperitoneal administration of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine in ovariectomized mice resulted in significant suppression of bone weight loss over four weeks. The hydroxyproline content measured in decalcified femurs indicated that the compound acts by inhibiting collagen degradation, a key factor in bone resorption .
  • Cancer Therapeutics : Research indicates that targeting cathepsin L with inhibitors like N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine may enhance the efficacy of chemotherapeutic agents such as doxorubicin in treating hepatocellular carcinoma (HCC). The mechanism involves improved drug delivery to cancer cells while reducing systemic toxicity .

Potential Applications

Given its biological activity, N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine holds promise for several therapeutic applications:

  • Osteoporosis Treatment : Its ability to inhibit bone resorption makes it a potential candidate for osteoporosis management.
  • Cancer Therapy : As an adjunct to existing cancer treatments, it could improve outcomes by targeting tumor microenvironments where cathepsin L is overexpressed.

Q & A

Q. What is the role of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine in solid-phase peptide synthesis (SPPS)?

This compound serves as a protected dipeptide building block, where the benzyloxycarbonyl (Z) group protects the α-amino terminus of phenylalanine during coupling reactions. The Z group is stable under basic conditions but can be selectively removed via hydrogenolysis or catalytic hydrogenation, enabling sequential peptide elongation. Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are typically employed to activate the carboxyl group for amide bond formation .

Q. How do protecting group strategies influence the synthesis of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine?

The choice of protecting groups (e.g., Z vs. tert-butoxycarbonyl [Boc]) determines reaction conditions and deprotection methods. The Z group, while stable under acidic conditions, requires hydrogenolysis for removal, whereas Boc groups are cleaved with trifluoroacetic acid. This impacts solvent compatibility (e.g., Z-protected derivatives are unsuitable for hydrogenation-sensitive residues) and downstream purification workflows .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine derivatives?

Key factors include:

  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions during coupling.
  • Stoichiometry : A 10-20% excess of coupling reagents (e.g., DCC/NHS) ensures complete activation of carboxyl groups.
  • Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation. Post-synthesis, reverse-phase HPLC and mass spectrometry are essential for verifying purity and structural integrity .

Q. How does N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine contribute to supramolecular gelation in organic solvents?

The compound’s urethane and secondary amide linkages facilitate intermolecular hydrogen bonding, enabling self-assembly into fibrous networks. Studies demonstrate that chiral purity and alkyl chain length in derivatives critically affect gelation efficiency. For example, replacing the Z group with acetyl or benzoyl moieties reduces gel stability due to weaker π-π interactions. Characterization via FT-IR and powder X-ray diffraction (XRD) reveals β-sheet-like arrangements in gel matrices .

Q. How can researchers reconcile contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in synthetic batches. To address this:

  • Purity validation : Use HPLC (>95% purity) and ¹H/¹³C NMR to confirm structural consistency.
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed concentrations, temperature).
  • Comparative analysis : Evaluate analogs (e.g., Boc-protected or fluorinated derivatives) to isolate structure-activity relationships .

Q. What advanced analytical techniques are recommended for studying the conformational dynamics of this compound?

  • Circular Dichroism (CD) : Detects chiral secondary structures in solution.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Maps intramolecular interactions in non-crystalline states.
  • Molecular Dynamics Simulations : Predicts energetically favorable conformations and aggregation pathways. These methods are critical for elucidating its role in enzyme inhibition or substrate recognition studies .

Methodological Recommendations

  • Synthetic Optimization : Use a 1:1.1 molar ratio of amino acid to Z-protecting reagent (e.g., benzyl chloroformate) in THF with triethylamine as a base .
  • Deprotection Protocols : Catalytic hydrogenation (H₂/Pd-C) for Z-group removal ensures minimal racemization compared to acidic cleavage .
  • Data Interpretation : Cross-reference XRD patterns with simulated spectra (e.g., Mercury CSD) to confirm crystal packing modes .

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